N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034439-48-8
VCID: VC4823914
InChI: InChI=1S/C14H20N4O3/c1-10-5-6-13(17-16-10)21-12-4-3-7-18(9-12)14(20)8-15-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,15,19)
SMILES: CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CNC(=O)C
Molecular Formula: C14H20N4O3
Molecular Weight: 292.339

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

CAS No.: 2034439-48-8

Cat. No.: VC4823914

Molecular Formula: C14H20N4O3

Molecular Weight: 292.339

* For research use only. Not for human or veterinary use.

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide - 2034439-48-8

Specification

CAS No. 2034439-48-8
Molecular Formula C14H20N4O3
Molecular Weight 292.339
IUPAC Name N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Standard InChI InChI=1S/C14H20N4O3/c1-10-5-6-13(17-16-10)21-12-4-3-7-18(9-12)14(20)8-15-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,15,19)
Standard InChI Key FXMKEMUILXDUKO-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CNC(=O)C

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps:

  • Formation of the Pyridazine Ring: This can be achieved through cyclization reactions under acidic or basic conditions.

  • Attachment of the Piperidine Ring: Nucleophilic substitution reactions are commonly used to link the piperidine ring to the pyridazine ring via an ether linkage.

  • Incorporation of the Acetamide Group: This involves reacting the oxoethyl linker with acetic acid derivatives.

Potential Applications

Given its structural complexity, this compound could have applications in:

  • Medicinal Chemistry: It may interact with specific biological targets, making it a candidate for drug development.

  • Organic Synthesis: It serves as a building block for more complex molecules.

Chemical Reactions and Stability

The compound can undergo various chemical reactions:

  • Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

  • Oxidation: The compound may be oxidized using strong oxidizing agents.

Comparison with Similar Compounds

Similar compounds include those with variations in the heterocyclic rings or functional groups:

  • 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone: Features a thiophene ring instead of an acetamide group.

  • 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Contains a pyrrole ring .

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamideC17_{17}H22_{22}N4_{4}O3_{3}Estimated 323.38Pyridazine, Piperidine, Acetamide
1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanoneC16_{16}H19_{19}N3_{3}O2_{2}S317.4Pyridazine, Piperidine, Thiophene
1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanoneC16_{16}H20_{20}N4_{4}O300.36Pyridazine, Piperidine, Pyrrole

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